An In-depth Technical Guide to the Physicochemical Properties of 1,3-Cyclohexanedimethanamine
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Cyclohexanedimethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanedimethanamine, also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a cycloaliphatic diamine with the chemical formula C8H18N2.[1] It exists as a colorless liquid at room temperature and is recognized for its role as a versatile chemical intermediate.[2][3] Its primary applications are as a curing agent for epoxy resins, where it contributes to rapid hardening and high resistance to chemicals and yellowing, making it valuable in the production of coatings and composite materials.[3][4] The molecule's structure, featuring a cyclohexane (B81311) ring with two aminomethyl groups, allows for its use in the synthesis of polyamides and as a building block in various industrial and research applications.[5] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its applications.
Physicochemical Properties
The fundamental physicochemical properties of 1,3-Cyclohexanedimethanamine are summarized in the table below. This data is essential for its handling, application, and in the design of new synthetic pathways.
| Property | Value | References |
| Molecular Formula | C8H18N2 | [2][6] |
| Molecular Weight | 142.24 g/mol | [2][7] |
| CAS Number | 2579-20-6 | [2][6] |
| Appearance | Clear, colorless liquid | [2][8] |
| Odor | Ammonia-like | [9] |
| Melting Point | < -70 °C / -94 °F | [6][8] |
| Boiling Point | 220 °C / 428 °F at 760 mmHg | [6][8] |
| Density | 0.945 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.493 | [2] |
| Flash Point | 106 °C / 222.8 °F (closed cup) | [8] |
| Water Solubility | Soluble | [6][10] |
| pKa | 10.57 ± 0.29 (Predicted) | [6] |
| LogP | 0.783 at 21.5 °C | [6] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 1,3-Cyclohexanedimethanamine.
| Spectral Data Type | Identifiers/Notes | References |
| InChI | 1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2 | |
| InChIKey | QLBRROYTTDFLDX-UHFFFAOYSA-N | [6][7] |
| SMILES | C1CC(CC(C1)CN)CN | [7] |
| GC-MS | Available in NIST Mass Spectrometry Data Center | [7] |
| 1H NMR Spectra | Available in spectral databases | [7] |
Experimental Protocols: Synthesis of 1,3-Cyclohexanedimethanamine
Several synthetic routes for 1,3-Cyclohexanedimethanamine have been developed. The following protocols detail common laboratory-scale and industrial preparation methods.
Protocol 1: Hydrogenation of m-Xylylenediamine (MXDA)
This is a primary commercial route for producing a mixture of 1,3- and 1,4-isomers.[1]
Methodology:
-
Reactor Setup: A 100 mL Parr reactor equipped with a magnetically driven stirrer and an electric heater is used for the hydrogenation reaction.[2]
-
Charging the Reactor: The reactor is charged with m-xylylenediamine, a suitable solvent, a catalyst (e.g., supported ruthenium on charcoal or alumina), and a promoter as required.[2][11]
-
Inerting and Pressurization: The reactor is purged first with nitrogen (N2) and then with hydrogen (H2). Subsequently, it is pressurized with H2 to approximately 2 MPa.[2]
-
Reaction Conditions: The reaction mixture is heated to the target temperature while stirring. The H2 pressure is maintained at a constant level by replenishing it from a storage tank.[2] The reaction temperature for the second stage of hydrogenation is typically between 80-130 °C, with a pressure of 5-8 MPa.[11]
-
Reaction Monitoring and Completion: The reaction progress is monitored by observing the H2 consumption from the storage tank. The reaction is considered complete when H2 consumption ceases.[2]
-
Product Recovery and Analysis: After the reaction is complete, the reactor is cooled to room temperature. The reaction mixture is collected, and the catalyst is removed by filtration. The final product mixture is then analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2]
Caption: Workflow for the synthesis of 1,3-BAC via hydrogenation.
Protocol 2: Reductive Amination of Resorcinol (One-Pot Pathway)
This method provides a cost-effective route starting from resorcinol.[12]
Methodology:
-
Reactor Setup: A 50 mL stainless-steel autoclave equipped with magnetic stirring is utilized.[12]
-
Charging the Reactor: 0.5 g (4.5 mmol) of resorcinol, 15 mL of H2O, and 0.20 g of Raney Ni are introduced into the autoclave.[12]
-
Inerting and Pressurization: The sealed reactor is purged with H2 three times. It is then pressurized sequentially with ammonia (B1221849) (NH3) and H2 to the desired pressures.[12]
-
Reaction Conditions: The reactor is heated to the designated temperature with continuous stirring at 1000 rpm to initiate the reaction.[12]
-
Product Recovery and Analysis: Upon completion, the reactor is cooled to room temperature. The reaction products are separated from the catalyst by centrifugation and subsequently analyzed by GC or GC-MS.[12]
Caption: Synthesis of 1,3-cyclohexanediamine from resorcinol.
Protocol 3: Oximation-Hydrogenation of 1,3-Cyclohexanedione (B196179)
This two-step pathway involves the formation of an oxime intermediate followed by hydrogenation.[12]
Methodology:
-
Synthesis of 1,3-Cyclohexanedione (1,3-CHD) from Resorcinol:
-
A 50 mL stainless-steel autoclave is charged with 2 g (18.2 mmol) of resorcinol, 10 mL of H2O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni.[12]
-
The reactor is sealed, purged with H2 three times, and then pressurized with H2.[12]
-
The mixture is heated to the desired temperature with stirring at 1000 rpm to produce 1,3-CHD. The resulting liquid reaction mixture is used directly in the next step after filtration.[12]
-
-
Oximation of 1,3-CHD: The crude 1,3-CHD solution is reacted with hydroxylamine (B1172632) hydrochloride to form the 1,3-cyclohexanedione dioxime (1,3-CHDO) intermediate.[12]
-
Hydrogenation of 1,3-CHDO:
-
A 50 mL stainless-steel autoclave is charged with 0.20 g (1.4 mmol) of 1,3-CHDO, 15 mL of methanol, and 0.30 g of Raney Ni.[12]
-
The reactor is sealed, purged with H2 three times, and pressurized with H2.[12]
-
The mixture is heated with continuous stirring (1000 rpm) to initiate hydrogenation.[12]
-
After cooling, the product is separated from the catalyst by centrifugation and analyzed by GC or GC-MS.[12]
-
Caption: Two-step synthesis via an oxime intermediate.
Applications in Research and Development
While 1,3-Cyclohexanedimethanamine is predominantly an industrial chemical, its properties make it a subject of interest in several research areas:
-
Epoxy Resin Curing: It is widely used as a curing agent (hardener) for epoxy resins. The resulting cured products exhibit high thermal stability and mechanical strength.[1][4]
-
Polymer Synthesis: As a diamine, it serves as a monomer for the synthesis of polyamides and polyureas.[1][5]
-
CO2 Separation Membranes: It has been utilized as a cross-linking agent in the formation of fiber-based membranes designed for the separation of CO2.[2]
-
Molecular Sieves and Ion Exchangers: It is used in the synthesis of open-framework bimetallic phosphites, which have potential applications as molecular sieves and ion exchangers.[2]
Its application in direct drug development is not prominent in the literature; however, its role as a versatile building block could allow for its incorporation into more complex molecules with potential biological activity.
Safety and Handling
1,3-Cyclohexanedimethanamine is a corrosive substance that requires careful handling.[1][13]
-
Hazards: It causes severe skin burns and eye damage.[7][13] It is harmful if swallowed or in contact with skin.[7] Inhalation may cause severe irritation to the respiratory tract.[13]
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[8] In case of inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[8][9]
-
Handling: Handle in a well-ventilated area or in a closed system. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[8][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][13] Keep containers tightly closed.[13]
-
First Aid: In case of eye contact, flush with plenty of water for at least 30 minutes and seek immediate medical attention.[13] For skin contact, immediately flush with water for at least 15 minutes while removing contaminated clothing.[13] If ingested, do not induce vomiting and get immediate medical aid.[13] If inhaled, move to fresh air; if breathing is difficult, administer oxygen.[13]
References
- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]
- 3. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 4. 1,3-Cyclohexanebis(methylamine): a high-quality epoxy resin curing agent-Deshang Chemical [deshangchemical.com]
- 5. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 6. 2579-20-6 CAS MSDS (1,3-Cyclohexanebis(methylamine)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tri-iso.com [tri-iso.com]
- 10. echemi.com [echemi.com]
- 11. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
